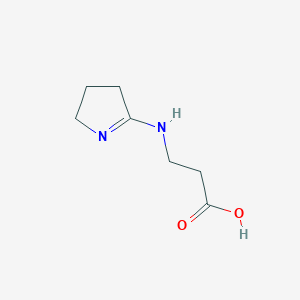
N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine
Vue d'ensemble
Description
The compound “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” is similar to the one you’re asking about . It has a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .
Synthesis Analysis
In general, the synthesis of pyrrole derivatives involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” consists of a pyridinium ring attached to a 3,4-dihydro-2H-pyrrol-5-yl group . The molecular formula is C9H11N2 .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine” are not available, pyrrole compounds in general can undergo a variety of chemical reactions. For instance, N-acylpyrroles can be prepared through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridinium” include a molecular formula of C9H11N2, an average mass of 147.197 Da, and a monoisotopic mass of 147.091675 Da .
Applications De Recherche Scientifique
Beta-Alanine Synthesis and Applications
- Beta-Alanine Biosynthesis in Saccharomyces cerevisiae: Beta-alanine plays a role in the biosynthesis of pantothenic acid (vitamin B5) and coenzyme A (CoA). The genes ALD2 and ALD3 in yeast are specialized for beta-alanine synthesis, integral to cellular biosynthesis of CoA (White et al., 2003).
Chemical Synthesis and Reactivity
- Synthesis of Beta-Aminocyclopropanecarboxylic Acids: Beta-aminocyclopropanecarboxylic acids, structurally related to beta-alanine, have been synthesized from pyrrole, showcasing their potential as building blocks for peptides containing unnatural amino acids (Beumer et al., 2000).
- Reactivity with 2,5-Hexanedione: Beta-alanine reacts with 2,5-hexanedione to form new compounds like 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. This indicates potential reactivity of beta-alanine derivatives in biochemical processes (Pei et al., 2007).
Role in Eukaryotic Biology
- Beta-Alanine Synthases in Eukaryotes: Beta-alanine synthase, which catalyzes the final step of pyrimidine catabolism, has been characterized in various eukaryotes, indicating its diverse biological roles (Gojkovic et al., 2001).
Analytical and Biochemical Studies
- Pyrolysis-Gas Chromatography-Mass Spectrometry of Proteins: Studies on the pyrolytic behavior of aliphatic amino acid moieties, including beta-alanine, provide insights into protein analysis and structure (Boon & Leeuw, 1987).
Structural Biology and Molecular Architecture
- Crystal Structure of Beta-Alanine Synthase: The crystal structure of beta-alanine synthase from Drosophila melanogaster reveals important insights into its molecular architecture and the catalytic mechanism of this enzyme class (Lundgren et al., 2008).
Cellular Permeability and DNA Binding
- Cellular Permeability of DNA-Binding Pyrrole-Imidazole Polyamides: Research on pyrrole-imidazole polyamides, which can bind DNA, indicates how beta-alanine-related structures affect cellular permeability (Liu & Kodadek, 2009).
Fluorimetric Chemosensors
- Chemosensors for Metal Cations: Benzo[d]oxazolyl-alanines functionalized with pyrrole and imidazole demonstrate potential as fluorimetric chemosensors for metal cations, showing the applicability of beta-alanine derivatives in chemical sensing (Esteves et al., 2018).
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNFMWNADKYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



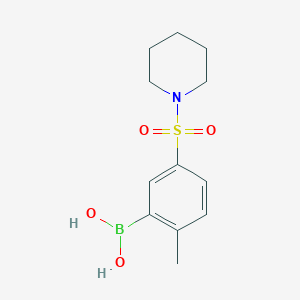
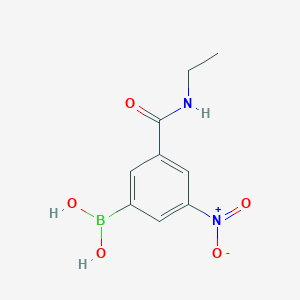
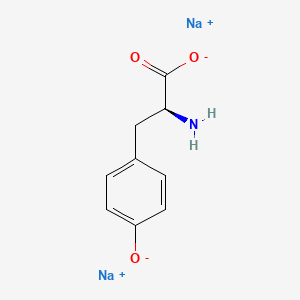
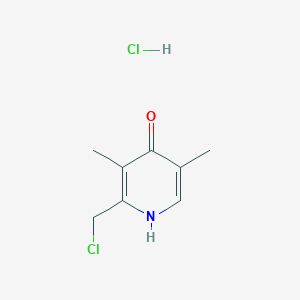
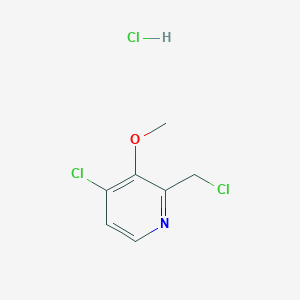
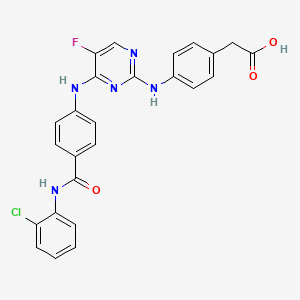
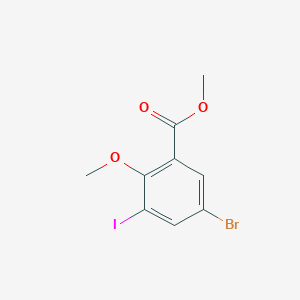
![Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]ethoxy]-, hydrochloride](/img/structure/B1418653.png)
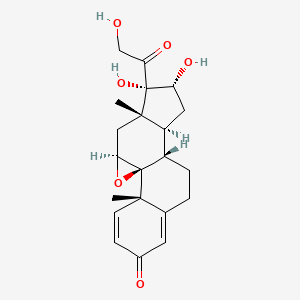
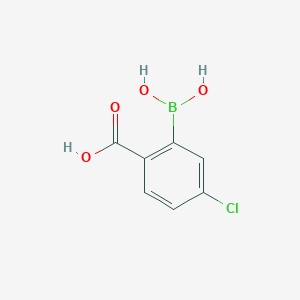
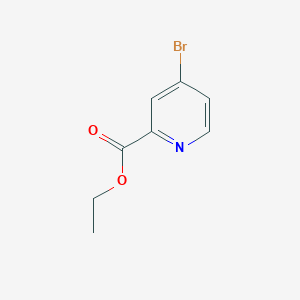
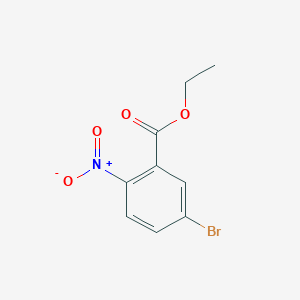
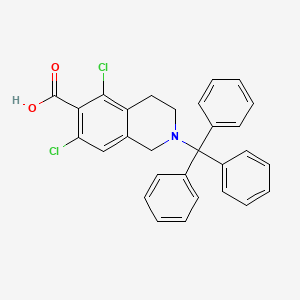
![4-Chloro-6-iodothieno[2,3-d]pyrimidine](/img/structure/B1418666.png)